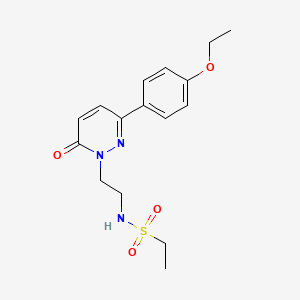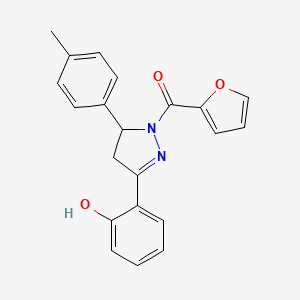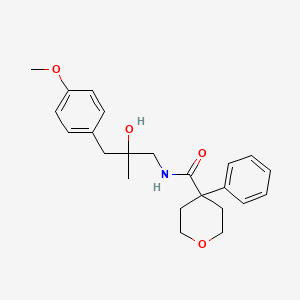
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, common names, molecular formula, and structural formula. It may also include information about the compound’s sources, uses, and biological activity .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed. This can include its melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structures similar to "N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide" have been synthesized and characterized for their potential applications in various fields, including medicinal chemistry. For instance, Hassan et al. (2014) detailed the synthesis and cytotoxicity of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the relevance of such compounds in the exploration of new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Drug Discovery and Development
The research by Schroeder et al. (2009) highlighted the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrating the importance of related compounds in the development of new drugs for treating cancer (Schroeder et al., 2009).
Corrosion Inhibition
Compounds structurally akin to "N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide" have also been investigated for their potential as corrosion inhibitors. Saranya et al. (2020) synthesized pyran derivatives and evaluated their efficacy in mitigating acid corrosion, highlighting the versatility of these compounds beyond biological applications (Saranya et al., 2020).
Antimicrobial Activity
The antibacterial and antifungal activities of N-substituted pyrazole derivatives were examined, with some compounds showing promising results against various pathogenic strains. This research underscores the potential of such compounds in addressing the need for new antimicrobial agents (Pitucha et al., 2011).
Mecanismo De Acción
Target of Action
Related compounds such as 3-hydroxy-4-methoxyphenylacetic acid have been associated with the metabolism of catecholamine
Mode of Action
The exact mode of action of the compound is not clearly defined in the search results. It’s possible that the compound interacts with its targets by binding to specific receptors or enzymes, thereby inducing changes in cellular processes. More detailed studies are required to elucidate the precise mode of action .
Biochemical Pathways
The compound may be involved in the metabolism of catecholamines, as suggested by the presence of 4-O-methylated catecholamine metabolites in related compounds . These pathways play a crucial role in the regulation of physiological processes such as mood, stress response, and cardiovascular function.
Pharmacokinetics
Related compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability in the range of 4-23% . The compound is mainly excreted in the feces, with urinary excretion representing a minor route
Result of Action
Related compounds have been associated with antioxidant and anti-obesity effects
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-22(26,16-18-8-10-20(27-2)11-9-18)17-24-21(25)23(12-14-28-15-13-23)19-6-4-3-5-7-19/h3-11,26H,12-17H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOCHSDBCSLNQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

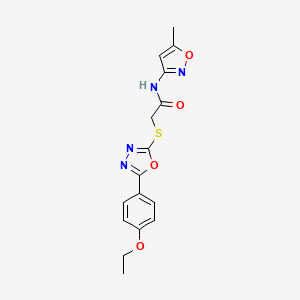
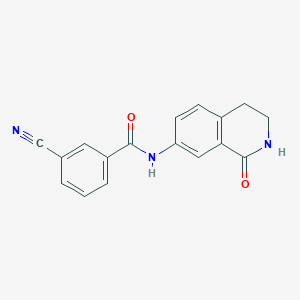
![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)
![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2413294.png)


![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2413300.png)
![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)

